2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one typically involves the condensation of 2-acetylphenylamine with cyclohexanone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity . The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of secondary amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-amine: A derivative with an amine group.
Uniqueness
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
6641-87-8 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[(2-acetylphenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO2/c1-11(17)13-7-3-4-8-14(13)16-10-12-6-2-5-9-15(12)18/h3-4,7-8,10,12H,2,5-6,9H2,1H3 |
InChI Key |
YSVNHQKRTQOLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=CC2CCCCC2=O |
Origin of Product |
United States |
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